5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound is characterized by the presence of multiple chlorine atoms and a benzimidazole core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-(2-chloropyridin-3-yl)benzimidazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
4,6-Dichloro-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-1H-1,3-benzodiazole stands out due to its unique combination of chlorine atoms and benzimidazole core, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3/c20-12-5-3-11(4-6-12)10-26-17-9-15(22)14(21)8-16(17)25-19(26)13-2-1-7-24-18(13)23/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIWNZNPEWFJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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